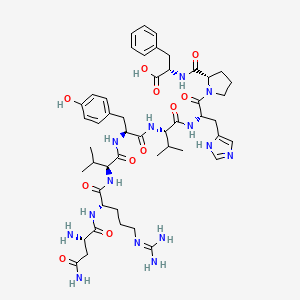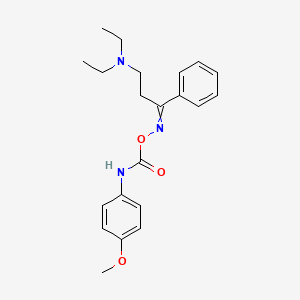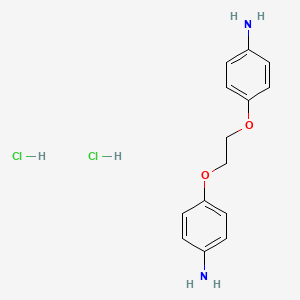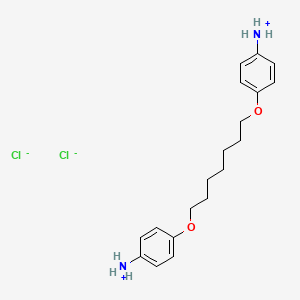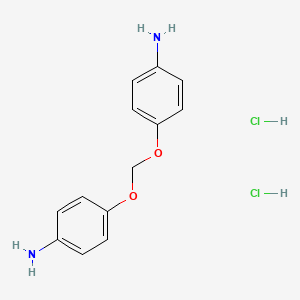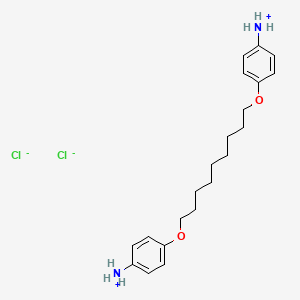
1,3-Benzoxathiol-4(5H)-one, 6,7-dihydro-6,6-dimethyl-2-(phenylimino)-
Descripción general
Descripción
BOT-64 is a cell-permeable benzoxathiole compound known for its role as an inhibitor of inhibitory κB kinase β (IKKβ). This compound specifically targets the Ser177 and/or Ser181 residues in the kinase’s activation loop domain, making it a significant player in the regulation of nuclear factor-κB (NF-κB) activation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BOT-64 involves the formation of the benzoxathiole structure. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions that involve the formation of the benzoxathiole ring and subsequent functionalization to achieve the desired inhibitory properties .
Industrial Production Methods
Industrial production methods for BOT-64 are not extensively documentedThe production process likely involves standard organic synthesis techniques, including purification and quality control measures to ensure high purity and activity .
Análisis De Reacciones Químicas
Types of Reactions
BOT-64 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in BOT-64, potentially altering its inhibitory properties.
Substitution: Substitution reactions can introduce different functional groups into the benzoxathiole ring, affecting its activity and specificity
Common Reagents and Conditions
Common reagents used in the reactions involving BOT-64 include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired modification and the nature of the reagents used .
Major Products Formed
The major products formed from the reactions of BOT-64 include various oxidized, reduced, and substituted derivatives. These products can have different biological activities and are often studied to understand the structure-activity relationship of the compound .
Aplicaciones Científicas De Investigación
BOT-64 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of IKKβ and its effects on NF-κB signaling pathways.
Biology: Employed in cellular studies to investigate the role of NF-κB in inflammation and immune responses.
Medicine: Explored for its potential therapeutic applications in diseases where NF-κB plays a critical role, such as cancer, inflammatory diseases, and autoimmune disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting NF-κB signaling .
Mecanismo De Acción
BOT-64 exerts its effects by inhibiting IKKβ, which is a key kinase in the NF-κB signaling pathway. By targeting the Ser177 and/or Ser181 residues in the activation loop domain of IKKβ, BOT-64 prevents the phosphorylation and subsequent degradation of inhibitory κB (IκB) proteins. This inhibition blocks the activation of NF-κB, leading to reduced transcription of NF-κB-regulated genes involved in inflammation and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
TPCA-1: Another IKK inhibitor that blocks IκB degradation and IL-8 expression.
BMS 345541: A highly selective IKKα inhibitor.
Amlexanox: An IKKε and TBK-1 inhibitor with therapeutic uses.
SC-514: A selective, reversible, and ATP-competitive IKKβ inhibitor.
IMD 0354: A potent, selective IKKβ inhibitor
Uniqueness of BOT-64
BOT-64 is unique due to its specific targeting of the Ser177 and/or Ser181 residues in the activation loop domain of IKKβ. This specificity allows for precise inhibition of IKKβ activity, making BOT-64 a valuable tool in studying NF-κB signaling and its role in various biological processes .
Propiedades
IUPAC Name |
6,6-dimethyl-2-phenylimino-5,7-dihydro-1,3-benzoxathiol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-15(2)8-11(17)13-12(9-15)18-14(19-13)16-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSSJIQCIPSBHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=NC3=CC=CC=C3)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552607 | |
| Record name | (2E)-6,6-Dimethyl-2-(phenylimino)-6,7-dihydro-2H-1,3-benzoxathiol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113760-29-5 | |
| Record name | (2E)-6,6-Dimethyl-2-(phenylimino)-6,7-dihydro-2H-1,3-benzoxathiol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of BOT-64?
A1: BOT-64 primarily acts by inhibiting the activity of IκB kinase β (IKKβ). [] This inhibition prevents the phosphorylation of IκBα, a protein that normally sequesters NF-κB in the cytoplasm. By blocking IKKβ, BOT-64 prevents IκBα degradation, thus inhibiting NF-κB translocation to the nucleus and subsequent activation of inflammatory gene expression. []
Q2: How does BOT-64 interact with IKKβ?
A2: BOT-64 directly interacts with IKKβ at the activation loop, specifically targeting the Ser-177 and Ser-181 residues. [] Substituting these residues with glutamic acid abolishes the inhibitory effect of BOT-64 on IKKβ, confirming their importance in the interaction. []
Q3: What are the downstream consequences of BOT-64 inhibiting IKKβ?
A3: Inhibition of IKKβ by BOT-64 leads to a cascade of downstream effects, ultimately suppressing the inflammatory response. These effects include:
- Prevention of IκBα phosphorylation and degradation: This maintains NF-κB in an inactive state in the cytoplasm. []
- Inhibition of NF-κB DNA binding: By sequestering NF-κB in the cytoplasm, BOT-64 prevents its binding to DNA and subsequent gene activation. []
- Suppression of NF-κB-regulated inflammatory gene expression: This includes reduced expression of genes encoding for proteins such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6. [, ]
Q4: What is the significance of histone H3 lysine 4 (H3K4) trimethylation in periodontal inflammation, and how does BOT-64 influence this process?
A4: Histone H3 lysine 4 (H3K4) trimethylation (H3K4me3) is associated with the activation of inflammatory gene promoters, contributing to periodontal inflammation. [] BOT-64 indirectly influences this process by inhibiting NF-κB, which is shown to interact with the methyltransferase SETD1B. [] This interaction enhances SETD1B activity, leading to increased H3K4me3 on inflammatory gene promoters. [] Therefore, BOT-64's inhibition of NF-κB indirectly reduces H3K4me3 enrichment on these promoters, mitigating inflammation. []
Q5: Beyond periodontal inflammation, are there other inflammatory conditions where BOT-64 has shown potential?
A5: Yes, research suggests that BOT-64 may play a role in modulating microglial priming, a process implicated in the exacerbation of CNS damage during sleep-disordered breathing. [] In vitro studies using the compound have shown promising results in blocking the potentiation of iNOS, a key inflammatory molecule involved in microglial priming. []
Q6: What are the implications of BOT-64's gene-specific effects on inflammatory molecule expression?
A6: The observation that BOT-64 selectively blocks the hypoxia-induced potentiation of iNOS but not IL-1β suggests that multiple pathways contribute to the priming of microglia in response to hypoxia. [] This highlights the complexity of inflammatory processes and suggests the need for further research to fully elucidate the specific mechanisms underlying BOT-64's actions.
Q7: Is there evidence that BOT-64 directly targets the epigenetic changes associated with microglial priming?
A7: Currently, research is ongoing to determine if BOT-64's inhibition of NF-κB also affects the upregulation of H3K4me3 at inflammatory gene regulatory regions within microglia. [] This line of investigation could provide valuable insights into the epigenetic mechanisms underlying hypoxia-induced microglial priming and the potential for BOT-64 to modulate these changes.
Q8: Does BOT-64 affect TGF-β signaling in chronic renal failure?
A8: Interestingly, while NF-κB is generally involved in inflammation, blocking it with BOT-64 does not alter the expression of TGF-β, a key player in chronic renal failure. [] This suggests that TGF-β upregulation in this context occurs independently of NF-κB activation. []
Q9: What is the significance of understanding the molecular mechanisms underlying BOT-64's effects?
A9: A comprehensive understanding of BOT-64's molecular interactions is crucial for several reasons:
Q10: What are the potential benefits and limitations of using BOT-64 as a therapeutic agent?
A10: Potential benefits of BOT-64 include its ability to:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




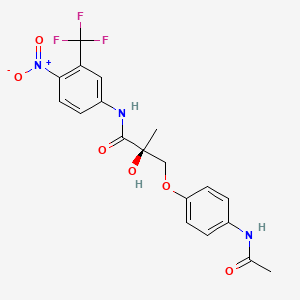
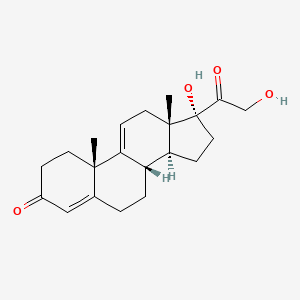
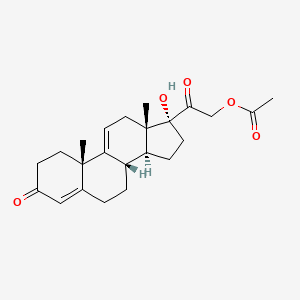


![(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1667399.png)
